molecular formula C7H2F3N3O2 B1390532 3-Nitro-5-(trifluoromethyl)picolinonitrile CAS No. 866775-16-8

3-Nitro-5-(trifluoromethyl)picolinonitrile

Cat. No. B1390532
M. Wt: 217.1 g/mol
InChI Key: UZSOJPPOSGGMMB-UHFFFAOYSA-N
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Description

3-Nitro-5-(trifluoromethyl)picolinonitrile is a pyridine heterocyclic organic compound . It has a molecular weight of 217.11 and its IUPAC name is 3-nitro-5-(trifluoromethyl)-2-pyridinecarbonitrile .


Molecular Structure Analysis

The InChI code for 3-Nitro-5-(trifluoromethyl)picolinonitrile is 1S/C7H2F3N3O2/c8-7(9,10)4-1-6(13(14)15)5(2-11)12-3-4/h1,3H . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Coordination Chemistry and Sensitization Studies

  • Ligand Coordination with Lanthanides : A study by de Bettencourt-Dias et al. (2012) explored a new ligand family based on picoline and other molecules, including a nitro moiety. This study found that these ligands show unusual coordination to lanthanide ions, such as europium(III) and terbium(III), and have the ability to sensitize their luminescence.

Catalytic Applications

  • Ammoxidation of 3-Picoline : Andersson (1986) conducted a study on the ammoxidation of 3-picoline using a V2O5 catalyst, showcasing how 3-picoline, a relative of 3-Nitro-5-(trifluoromethyl)picolinonitrile, interacts with catalysts in industrial processes (Andersson, 1986).

Magnetic Properties

  • Single-Molecule Magnet Behavior : Research by Coronado et al. (2011) highlighted a neutral terbium(III) complex with a picolinate-based nitronyl nitroxide free radical, showing that it exhibits single-molecule magnet behavior with significant activation energy barriers.

Synthesis Methods

  • One-Pot Synthesis of Derivatives : Liu, Lin, & Sartorelli (1990) demonstrated a one-pot synthesis method for 3-Nitro-2-picoline, providing an efficient way to prepare this compound.

Photoluminescence Properties

  • Iridium(III) Complexes with Photoluminescence : A study by Xu et al. (2016) focused on the synthesis and characterization of iridium(III) complexes containing a derivative of 3-Nitro-5-(trifluoromethyl)picolinonitrile, revealing their potential for two-band white photoluminescence properties.

Fluorescent Probes for Detection

  • Nitric Oxide Detection : Dai et al. (2017) developed a two-photon fluorescent probe using a derivative of 3-Nitro-5-(trifluoromethyl)picolinonitrile for the selective and real-time detection of nitric oxide in live cells and tissue slices.

Energetic Material Studies

  • High Explosive Insensitive Material : Sirach & Dave (2021) discussed the use of 5-Nitro-1,2,4-triazol-3-one (NTO), structurally related to 3-Nitro-5-(trifluoromethyl)picolinonitrile, as a low sensitive and thermally stable high energetic material, showcasing its potential in replacing less stable energetic materials.

Environmental Remediation

  • Photocatalytic Degradation : Research by Le Campion, Giannotti, & Ouazzani (1999) evaluated the photocatalytic degradation of 5-nitro-1,2,4-triazol-3-one (NTO) using TiO2, an approach that could be relevant for compounds like 3-Nitro-5-(trifluoromethyl)picolinonitrile in industrial waste water treatment.

Safety And Hazards

The safety data sheet for a similar compound, 5-Nitro-3-(trifluoromethyl)picolinonitrile, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

3-nitro-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3N3O2/c8-7(9,10)4-1-6(13(14)15)5(2-11)12-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSOJPPOSGGMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670192
Record name 3-Nitro-5-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-5-(trifluoromethyl)picolinonitrile

CAS RN

866775-16-8
Record name 3-Nitro-5-(trifluoromethyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866775-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-5-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Bromo-3-nitro-5-trifluoromethyl-pyridine (10.00 g, 36.87 mmol) was dissolved in toluene (250 ml) with stirring to give a pale yellow solution. Tetrabutylammonium bromide (11.90 g, 36.9 mmol) was added followed by copper(I) cyanide (9.92 g, 111 mmol) and the mixture was heated at reflux for 10 h. After cooling to RT, the reaction mixture was partitioned between water (750 ml) and EtOAc (750 ml). The organic fractions were combined, washed with water (2×250 ml) and brine (100 ml), dried (MgSO4) and concentrated in vacuo to afford the title product. 1H-NMR: [400 MHz, DMSO-d6 δH 9.55 (1H, m, ArH), 9.24 (1H, m, ArH)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9.92 g
Type
reactant
Reaction Step Two
Quantity
11.9 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A microwave reaction vial was charged with 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (2 g, 8.83 mmol), NMP (4.41 ml) and CuCN (0.830 g, 9.27 mmol). The vial was sealed and the mixture was irradiated in the MW at 175° C. for 15 min. Upon cooling to RT, the reaction mixture was poured onto ice and EtOAc was added. The mixture was filtered through Celite, washing with EtOAc and a small amount of MeOH. The layers of the filtrate were separated, and the aqueous portion was extracted again with EtOAc. The combined organic portions were dried with sodium sulfate, filtered and concentrated. The crude material was purified by silica gel chromatography, using a gradient of 0-30% EtOAc in heptane to provide 3-nitro-5-(trifluoromethyl)picolinonitrile (645 mg, 2.97 mmol, 33.7% yield) as a yellow oil that solidified upon standing. LC/MS (ESI) m/z=218.1 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.41 mL
Type
reactant
Reaction Step One
Name
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DL Grand, M Gosling, U Baettig, P Bahra… - Journal of Medicinal …, 2021 - ACS Publications
Mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel are established as the primary causative factor in the devastating lung disease cystic fibrosis (…
Number of citations: 16 pubs.acs.org

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